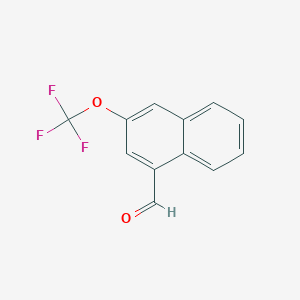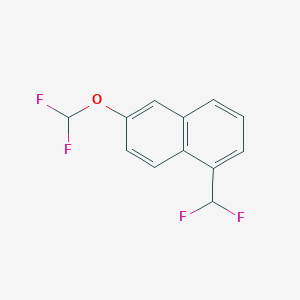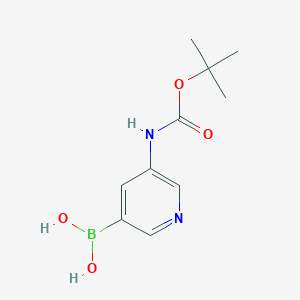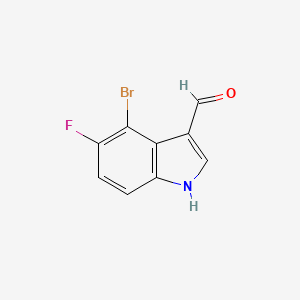![molecular formula C13H10ClN3 B11871439 4-(3-Chloro-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl)benzonitrile](/img/structure/B11871439.png)
4-(3-Chloro-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-クロロ-5,6-ジヒドロシクロペンタ[c]ピラゾール-2(4H)-イル)ベンゾニトリルは、ピラゾール類に属する複雑な有機化合物です。ピラゾール類は、有機合成や医薬品化学において多岐にわたる用途があることで知られています。この化合物は、クロロ置換されたジヒドロシクロペンタ[c]ピラゾール環がベンゾニトリル部分に縮合された、ユニークな構造を特徴としています。
準備方法
合成経路と反応条件
4-(3-クロロ-5,6-ジヒドロシクロペンタ[c]ピラゾール-2(4H)-イル)ベンゾニトリルの合成は、通常、複数段階のプロセスを伴います。一般的な方法の1つは、適切な前駆体の環化からジヒドロシクロペンタ[c]ピラゾール環を形成することです。反応条件には、多くの場合、触媒、溶媒、および特定の温度と圧力の設定が含まれ、高収率と純度が保証されます .
工業生産方法
工業的な設定では、この化合物の製造は、大規模なバッチプロセスまたは連続フロープロセスを伴う場合があります。自動反応器の使用と反応パラメータの精密な制御は、一貫した品質を実現するために不可欠です。工業的方法には、廃棄物と環境への影響を最小限に抑えるために、グリーンケミストリーの原則を取り入れることも含まれる場合があります .
化学反応の分析
反応の種類
4-(3-クロロ-5,6-ジヒドロシクロペンタ[c]ピラゾール-2(4H)-イル)ベンゾニトリルは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: この反応は、追加の官能基を導入したり、既存の官能基を修飾したりすることができます。
還元: これは、特定の置換基を除去したり、化合物の酸化状態を変更したりするために使用できます。
置換: 通常、クロロ基を他の官能基で置換することを伴います。
一般的な試薬と条件
酸化: 過マンガン酸カリウムまたは三酸化クロムなどの試薬を酸性条件下で使用します。
還元: 炭素担持パラジウムまたは水素化リチウムアルミニウムを用いた触媒水素化。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化はヒドロキシル化誘導体を生成する可能性があり、還元は脱塩素化された化合物を生成する可能性があります .
科学研究における用途
4-(3-クロロ-5,6-ジヒドロシクロペンタ[c]ピラゾール-2(4H)-イル)ベンゾニトリルは、科学研究でいくつかの用途があります。
化学: より複雑な複素環式化合物の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌性または抗癌性などの生物活性を持つ分子の可能性について調査されています。
医学: 特に特定の酵素または受容体を標的にした、薬物開発の候補として探求されています。
科学的研究の応用
4-(3-Chloro-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl)benzonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials and chemical sensors.
作用機序
4-(3-クロロ-5,6-ジヒドロシクロペンタ[c]ピラゾール-2(4H)-イル)ベンゾニトリルの作用機序は、特定の分子標的との相互作用を伴います。たとえば、特定の酵素の活性部位に結合してその活性を阻害する可能性があります。関与する経路には、細胞の成長、アポトーシス、またはその他の細胞機能を調節するシグナル伝達カスケードが含まれる場合があります .
類似の化合物との比較
類似の化合物
ピラゾロ[3,4-d]ピリミジン: 癌治療におけるCDK2阻害剤としての役割が知られています.
ピラゾロ[4,3-e][1,2,4]トリアゾロ[1,5-c]ピリミジン: 顕著な生物活性を持つ別の化合物です.
独自性
4-(3-クロロ-5,6-ジヒドロシクロペンタ[c]ピラゾール-2(4H)-イル)ベンゾニトリルは、クロロ置換されたジヒドロシクロペンタ[c]ピラゾール環などの特定の構造的特徴により、ユニークです。この構造的な独自性は、その独特の化学反応性と潜在的な生物活性に貢献しています .
類似化合物との比較
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its role as a CDK2 inhibitor in cancer treatment.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another compound with significant biological activity.
Uniqueness
4-(3-Chloro-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl)benzonitrile is unique due to its specific structural features, such as the chloro-substituted dihydrocyclopenta[c]pyrazole ring. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities .
特性
分子式 |
C13H10ClN3 |
|---|---|
分子量 |
243.69 g/mol |
IUPAC名 |
4-(3-chloro-5,6-dihydro-4H-cyclopenta[c]pyrazol-2-yl)benzonitrile |
InChI |
InChI=1S/C13H10ClN3/c14-13-11-2-1-3-12(11)16-17(13)10-6-4-9(8-15)5-7-10/h4-7H,1-3H2 |
InChIキー |
CNNZPLZQCRZPOP-UHFFFAOYSA-N |
正規SMILES |
C1CC2=C(N(N=C2C1)C3=CC=C(C=C3)C#N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Bromo-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11871363.png)
![6'-Bromospiro[cyclobutane-1,3'-indoline]](/img/structure/B11871364.png)











